molecular formula C11H7NO4 B8807505 2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid CAS No. 6957-51-3

2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid

Cat. No.: B8807505
CAS No.: 6957-51-3
M. Wt: 217.18 g/mol
InChI Key: AENZGWONVTXLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C11H7NO4 and its molecular weight is 217.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6957-51-3

Molecular Formula

C11H7NO4

Molecular Weight

217.18 g/mol

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)benzoic acid

InChI

InChI=1S/C11H7NO4/c13-9-5-6-10(14)12(9)8-4-2-1-3-7(8)11(15)16/h1-6H,(H,15,16)

InChI Key

AENZGWONVTXLRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C(=O)C=CC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of N-(4-carboxyphenyl)maleamic acid (5.0 g, 21.2 mmol), acetic anhydride (4 ml, 42.5 mmol) and sodium acetate (3.48 g, 42.5 mmol) Was heated at 80° C. for 3h. After heating, excess acetic anhydride was removed under reduced pressure and the residue purified by column chromatography using 0-4%. MeOH/DCM as an eluent to give 3k (33%) as a solid.15 mp: 165-168° C.; 1H NMR (400 MHz, DMSO-d6): δ 7.20 (s, 2H), 7.47 (d, J=8.4 Hz, 2H), 8.02 (d, 8.0 Hz, 2H), 12.75 (brs, 1H); HRMS (m/z): [M−H]− calcd for C11H6NO4, 216.0302; found, 216.0296.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Alternatively, the liquid crystalline thermoset oligomer can be prepared by a bulk polymerization process in accordance with the following procedure. In another exemplary method, isophthalic acid, aminophenol, 2-hydroxy-6-naphthoic acid and acetic anhydride are slowly heated to 150° C. with stirring in a reactor. The mixture is brought to reflux for a predetermined time period. Acetic acid as a by-product and unreacted acetic anhydride are removed from the reaction mixture. Next, 4-hydroxybenzoic acid is added, and the temperature is further raised to 320° C. and the reaction temperature is maintained which allows the reaction to proceed, to give a liquid crystal oligomer having one or two terminal alcohol groups at one or both ends of the backbone. The liquid crystal oligomer is dissolved in a proper solvent (e.g., N,N-dimethylformamide, abbreviated “DMF”), and then a compound (e.g., maleimidobenzoic acid, nadimide benzoic acid, or acetylene benzoic acid) capable of providing thermally crosslinkable reactive groups (e.g., maleimide, nadimide or acetylene groups) is added to the solution. The mixture is allowed to react to give the liquid crystalline thermoset oligomer having one or two thermally crosslinkable reactive groups at one or both ends of the backbone thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.